Propanimidoyl chloride
Description
Propanimidoyl chloride (IUPAC name: this compound) is a reactive organic compound characterized by the functional group imidoyl chloride (R–N=C–Cl). This class of compounds is widely used in organic synthesis, particularly in the preparation of amidines, heterocycles, and pharmaceuticals. This compound derivatives exhibit structural variability due to substitutions on the nitrogen or carbon atoms, which influence their reactivity, stability, and applications. Key derivatives include halogenated, hydroxylated, and aryl-substituted variants (e.g., N-hydroxy-2-oxo-propanimidoyl chloride, 2-chloro-N-hydroxy-2-methylthis compound) .
Properties
CAS No. |
5961-91-1 |
|---|---|
Molecular Formula |
C3H6ClN |
Molecular Weight |
91.54 g/mol |
IUPAC Name |
propanimidoyl chloride |
InChI |
InChI=1S/C3H6ClN/c1-2-3(4)5/h5H,2H2,1H3 |
InChI Key |
ZNOOOJMNUGNAKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanimidoyl chloride can be synthesized by treating a monosubstituted carboxylic acid amide with phosgene or thionyl chloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom, facilitated by the halogenating agent .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of thionyl chloride due to its efficiency and the gaseous by-products which are easier to handle. The reaction is carried out under controlled conditions to ensure the safety and purity of the product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Propanimidoyl chloride undergoes nucleophilic substitution with various nucleophiles, replacing the chloride ion. These reactions typically proceed via a two-step mechanism: nucleophilic attack followed by elimination of HCl .
Examples include:
-
Alcohols : React to form esters (e.g., ethanol → ethyl ester).
-
Amines : Yield amides (e.g., ammonia → amide).
-
Water : Hydrolyzes to carboxylic acids (e.g., propanoic acid).
| Reagent | Product | Conditions |
|---|---|---|
| Alcohols (e.g., EtOH) | Esters (e.g., ethyl ester) | Room temperature, acid/base catalyst |
| Amines (e.g., NH₃) | Amides (e.g., propionamide) | Low temperature, dry conditions |
| Water | Carboxylic acid (e.g., propanoic acid) | Aqueous medium, heat |
Hydrolysis
Hydrolysis of this compound with water produces carboxylic acids and amines. The reaction is accelerated in aqueous environments and is highly exothermic .
Reaction:
| Hydrolysis Pathway | Product | Conditions |
|---|---|---|
| Basic conditions | Carboxylic acid | Alkaline solution, heat |
| Acidic conditions | Amide | Acidic solution, mild heat |
Reaction with Hydrogen Halides
This compound reacts with hydrogen halides (e.g., HCl) to form iminium chloride salts. This reaction involves protonation of the nitrogen atom, stabilizing the intermediate .
Reaction:
| Reagent | Product | Conditions |
|---|---|---|
| HCl | Iminium chloride complex | Anhydrous conditions |
Dehydrohalogenation
Heating this compound leads to elimination of HCl, forming nitriles (RC≡N) and releasing R'Cl. This reaction is thermally driven and requires high temperatures .
Reaction:
| Conditions | Product | Byproduct |
|---|---|---|
| High temperature | Nitrile | R'Cl |
Reaction with Thiolates
This compound reacts with hydrogen sulfide (H₂S) or thiolates to form thioamides. This reaction is analogous to hydrolysis but replaces the oxygen nucleophile with sulfur .
Reaction:
| Reagent | Product | Conditions |
|---|---|---|
| H₂S | Thioamide | Aqueous solution, mild heat |
Scientific Research Applications
Propanimidoyl chloride is used extensively in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of propanimidoyl chloride involves its high reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group makes the compound highly electrophilic, allowing it to readily react with nucleophiles such as water, amines, and hydrogen sulfide. These reactions typically result in the substitution of the chlorine atom with the nucleophile, forming various products .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Variations
Propanimidoyl chloride derivatives differ primarily in substituents, which dictate their chemical behavior. Below is a comparative analysis:
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